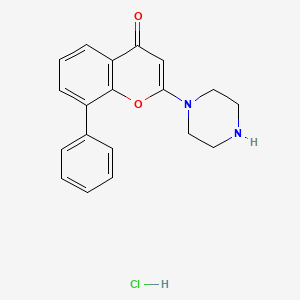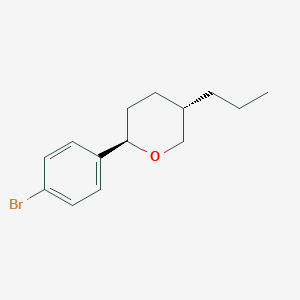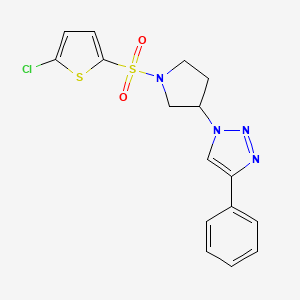
1-Thia-2a1,3-diazaacenaphthylène-2,5-dicarbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and properties
Applications De Recherche Scientifique
1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde has several scientific research applications:
Méthodes De Préparation
The synthesis of 1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of thieno[3,2-b]thiophene-2,5-dicarbaldehyde with appropriate amine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require catalysts to facilitate the formation of the desired product. Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized for research purposes rather than large-scale industrial applications.
Analyse Des Réactions Chimiques
1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, often involving reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism by which 1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde exerts its effects involves its interaction with molecular targets through various pathways. The sulfur and nitrogen atoms in its structure allow it to form stable complexes with metal ions and other molecules, influencing biochemical and chemical processes . These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby affecting cellular functions and pathways.
Comparaison Avec Des Composés Similaires
1-Thia-2a1,3-diazaacenaphthylene-2,5-dicarbaldehyde can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole-4,7-dicarbaldehyde: This compound shares a similar core structure but differs in the arrangement of functional groups, leading to distinct chemical properties and applications.
Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms and exhibit similar reactivity patterns, but their specific applications and properties can vary significantly.
Propriétés
IUPAC Name |
2-thia-5,12-diazatricyclo[6.3.1.04,12]dodeca-1(11),3,5,7,9-pentaene-3,7-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2S/c14-5-7-4-12-11-9(6-15)16-10-3-1-2-8(7)13(10)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVNHQGHCVJULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC3=C(SC(=C1)N23)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
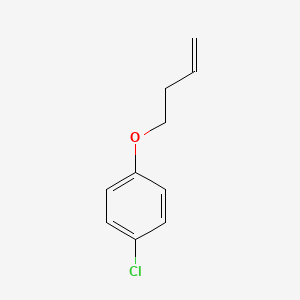


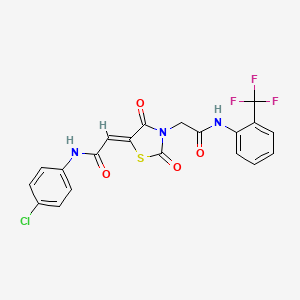
![1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine](/img/structure/B2476956.png)
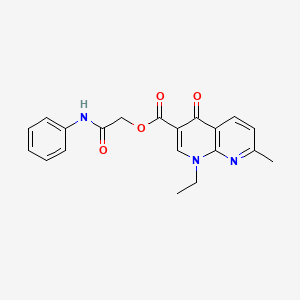
![2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2476960.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylazepane](/img/structure/B2476961.png)
![1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2476962.png)

